molecular formula C12H11BrClN B1285045 6-Bromo-4-chloro-2-propylquinoline CAS No. 930570-34-6

6-Bromo-4-chloro-2-propylquinoline

Cat. No.: B1285045
CAS No.: 930570-34-6
M. Wt: 284.58 g/mol
InChI Key: QYFOGUDLBMGKHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-2-propylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-bromoaniline with ethyl propiolate and phosphorus trichloride, followed by cyclization to form the quinoline ring . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reactions.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized to improve yield and reduce costs. This may involve the use of continuous flow reactors, automated synthesis equipment, and environmentally friendly solvents to achieve higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-2-propylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

    Electrophiles: Alkyl halides, acyl chlorides

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, copper(I) iodide

Major Products Formed

The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications in pharmaceuticals and materials science .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-chloro-2-phenylquinoline
  • 6-Bromo-4-chloro-2-methylquinoline
  • 4-Bromo-6-chloro-2-methylquinoline
  • 2-Bromo-6-chloro-4-methylquinoline

Uniqueness

Compared to similar compounds, 6-Bromo-4-chloro-2-propylquinoline is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation allows for distinct interactions with molecular targets and can lead to different pharmacological profiles .

Properties

IUPAC Name

6-bromo-4-chloro-2-propylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClN/c1-2-3-9-7-11(14)10-6-8(13)4-5-12(10)15-9/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFOGUDLBMGKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C2C=C(C=CC2=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588920
Record name 6-Bromo-4-chloro-2-propylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930570-34-6
Record name 6-Bromo-4-chloro-2-propylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 930570-34-6
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